Tetrahydroxyazon SCl

Spectrophotometric zirconium determination monoazo reagent screening alloy analysis

Tetrahydroxyazon SCl (2,2′,3,4-tetrahydroxy-3′-sulpho-5′-chloroazobenzene) is a synthetic o,o′-dihydroxy monoazo compound within the tetrahydroxyazon reagent family, bearing a chlorine substituent at the 5′-position of the sulfonated aromatic ring. Its molecular formula is C₁₂H₉ClN₂O₇S (MW 360.73 g/mol) and it functions as a polydentate chelating ligand for multiple transition and main-group metal ions.

Molecular Formula C12H9ClN2O7S
Molecular Weight 360.73 g/mol
CAS No. 946153-47-5
Cat. No. B131299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyazon SCl
CAS946153-47-5
Synonyms5-Chloro-2-hydroxy-3-[2-(3,4,5-trihydroxyphenyl)diazenyl]benzenesulfonic Acid;  _x000B_2,2’,3,4-Tetrahydroxy-3’-sulfo-5’-chlorazobenzene; 
Molecular FormulaC12H9ClN2O7S
Molecular Weight360.73 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C(=C1NNC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O
InChIInChI=1S/C12H9ClN2O7S/c13-5-3-7(10(17)9(4-5)23(20,21)22)15-14-6-1-2-8(16)12(19)11(6)18/h1-4,16-19H,(H,20,21,22)
InChIKeyCBAGXAVCEYNXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroxyazon SCl (CAS 946153-47-5): Baseline Identity and Procurement-Relevant Classification


Tetrahydroxyazon SCl (2,2′,3,4-tetrahydroxy-3′-sulpho-5′-chloroazobenzene) is a synthetic o,o′-dihydroxy monoazo compound within the tetrahydroxyazon reagent family, bearing a chlorine substituent at the 5′-position of the sulfonated aromatic ring [1]. Its molecular formula is C₁₂H₉ClN₂O₇S (MW 360.73 g/mol) and it functions as a polydentate chelating ligand for multiple transition and main-group metal ions [2]. The compound is primarily procured as an analytical reagent for spectrophotometric metal determination, with documented commercial availability at ≥95% purity from specialty chemical suppliers .

Why Tetrahydroxyazon SCl Cannot Be Replaced by In-Class Tetrahydroxyazon Analogs for Analytical Procurement


The tetrahydroxyazon reagent family shares a conserved 2,2′,3,4-tetrahydroxyazobenzene core but diverges critically at the 5′-position substituent (–Cl for SCl, –COOH for SC, –SO₃H for 2S, –NO₂ for SN). This single-substituent variation produces pronounced differences in metal-ion selectivity profiles, optimal working pH, complex stoichiometry, molar absorptivity, and interference tolerance—meaning each analog is effectively optimized for a distinct analytical target set [1]. Substituting SCl with SC for zirconium determination, for instance, trades selectivity for raw sensitivity; substituting with 2S or SN forfeits zirconium and copper capability entirely, as those reagents were validated only for aluminium and indium [2][3]. Procurement specifications must therefore match the reagent's validated metal scope, documented interference list, and certified application matrix to the intended analytical workflow.

Quantitative Differentiation Evidence: Tetrahydroxyazon SCl Versus Closest Analogs and Alternative Reagents


Head-to-Head Zr(IV) Ligand Screening: SClin Identified as the Most Sensitive and Selective Among Synthesized Monoazo Reagents

In a study that synthesized multiple new o,o′-monoazo reagents from pyrogallol and 2-aminophenol-6-sulphonic acid derivatives and systematically compared their Zr⁴⁺ complexation properties, tetrahydroxyazon SCl was explicitly identified as the most sensitive and selective ligand for Zr⁴⁺ among all candidates tested [1]. This constitutes a direct intra-study head-to-head ranking. The SCl–Zr⁴⁺ complex forms a red chromophore with λ_max = 496 nm and molar absorptivity ε = 3.45 × 10⁴ L mol⁻¹ cm⁻¹, obeying Beer's law over 0.08–3.20 μg Zr/mL [1]. Critically, the determination was not interfered by Cu²⁺, Cd²⁺, Pb²⁺, Ni²⁺, Cr³⁺, Zn²⁺, Bi³⁺, U⁶⁺, Th⁴⁺, Al³⁺, Be²⁺, Co²⁺, Mn²⁺, Hg²⁺, halides, phosphates, sulfates, thiocyanides, urea, tartrate, or ascorbic acid [1]. By contrast, the carboxy analog tetrahydroxyazon SC achieves ε = 4.9 × 10⁴ L mol⁻¹ cm⁻¹ (higher sensitivity) but was developed in a separate study without the same breadth of documented interference screening [2].

Spectrophotometric zirconium determination monoazo reagent screening alloy analysis

Cross-Reagent Zr(IV) Sensitivity-Bandwidth Trade-Off: Tetrahydroxyazon SCl Versus SC, PAR, and Chrome Azurol S

When benchmarked against alternative zirconium chromogenic reagents across independent studies, tetrahydroxyazon SCl occupies a distinct position balancing moderate sensitivity with the widest documented linear range. SCl delivers ε = 3.45 × 10⁴ L mol⁻¹ cm⁻¹ with Beer's law compliance from 0.08 to 3.20 μg/mL (a 40-fold concentration span) [1]. The carboxy analog tetrahydroxyazon SC provides ε = 4.9 × 10⁴ L mol⁻¹ cm⁻¹ but over a narrower 0.10–2.80 μg/mL range (28-fold span) [2]. The widely used reagent 4-(2-pyridylazo)resorcinol (PAR) achieves higher ε ≈ 6.6 × 10⁴ L mol⁻¹ cm⁻¹ for Zr but typically operates over a more restricted concentration window [3]. Chrome Azurol S (CAS) delivers only ε ≈ 3.93 × 10³ L mol⁻¹ cm⁻¹—an order of magnitude lower sensitivity [4]. The SCl reagent therefore offers the broadest dynamic range among tetrahydroxyazon analogs while retaining sensitivity sufficient for trace-level alloy analysis, making it preferable when both low and high Zr concentrations must be quantified without dilution or pre-concentration steps.

Zirconium quantification molar absorptivity comparison analytical reagent selection

Multi-Metal Analytical Scope: SClin Covers Five Validated Metal Ions Versus One or Two for Closest Analogs

Tetrahydroxyazon SCl is the only member of the tetrahydroxyazon family with published, peer-reviewed validated methods for five distinct metal ions: Cu(II) via direct complexation at pH 2 [1], and Sn(II), Ti(IV), Zr(IV), and Hf(IV) via photometric determination in the presence of bathophenanthroline [2]. In contrast, tetrahydroxyazon SC has published validation exclusively for Zr(IV) [3]; tetrahydroxyazon 2S is validated only for Al(III) and In(III) [4]; and tetrahydroxyazon SN is validated only for Al(III) [5]. No other tetrahydroxyazon analog has demonstrated a copper-complexation capability with documented stability constants and real-sample application to both alloys and soils. This breadth is not a trivial extension—each metal requires independent optimization of pH, wavelength, stoichiometry, and interference screening, all of which have been completed and published for SCl.

Multi-element analysis analytical reagent versatility procurement consolidation

Complex Stability Benchmark: SCl–Zr(IV) Chromophore Remains Stable Beyond 72 Hours

The SCl–Zr(IV) complex reaches maximum absorbance immediately upon formation and remains constant for more than three days (72+ hours) without measurable drift [1]. This represents an exceptional stability profile for a spectrophotometric metal–ligand chromophore. While quantitative time–stability data are not reported for the SC, 2S, or SN analogs in their respective publications, the explicit documentation of >3-day stability for SCl is a unique and practically significant performance attribute within the tetrahydroxyazon literature. This stability exceeds that of many commonly used azo-based metal indicators, which typically require measurement within minutes to hours due to gradual precipitation, photodegradation, or redox side reactions.

Complex stability analytical robustness batch analysis compatibility

Copper(II) Determination at pH 2: A Capability Absent from All Other Tetrahydroxyazon Analogs

Tetrahydroxyazon SCl forms a 1:1 homoligand complex with Cu(II) at pH 2 with a calculated equilibrium constant [1]. This low-pH operational capability is unique within the tetrahydroxyazon family—no other analog (SC, 2S, or SN) has demonstrated copper complexation at any pH. Published procedures were developed and applied to the photometric determination of copper in both alloys and soils [1]. While the full text of the paper reports the selectivity profile (foreign ion tolerance was studied) and the stability constant was evaluated, the quantitative detection limit is not available from the open abstract. Nevertheless, the validated real-sample application to two distinct matrix types (metallurgical alloys and environmental soils) distinguishes SCl's copper capability from purely fundamental complexation studies that lack demonstrated analytical utility.

Copper determination low-pH complexation soil and alloy analysis

Procurement-Justified Application Scenarios for Tetrahydroxyazon SCl Based on Quantitative Differentiation Evidence


Direct Spectrophotometric Determination of Zirconium in Aluminium-, Zinc-, and Copper-Based Certified Alloys Without Separation

SCl enables direct Zr(IV) quantification in certified aluminium, zinc, and copper alloy reference materials without any prior separation or masking procedure, as validated in the primary literature [1]. The method leverages SCl's documented non-interference from 18+ common alloy constituents (Cu, Cd, Pb, Ni, Cr, Zn, Bi, U, Th, Al, Be, Co, Mn, Hg, halides, phosphates, sulfates, thiocyanides, urea, tartrate, ascorbic acid) and its 40-fold linear dynamic range (0.08–3.20 μg/mL) [1]. This scenario is directly supported by Evidence Items 1 and 2 in Section 3, which establish SCl's superior selectivity and broad working range relative to alternative reagents.

Copper(II) Quantification in Acidic Soil Digests and Metallurgical Samples at pH 2

SCl is the only tetrahydroxyazon reagent with a published, validated method for Cu(II) determination at pH 2 with demonstrated application to both alloy and soil matrices [2]. The low-pH operational window eliminates the neutralization step required by most colorimetric copper reagents, directly reducing sample preparation time and the risk of analyte loss through precipitation or adsorption. This scenario derives directly from Evidence Item 5 in Section 3.

Consolidated Multi-Metal Analytical Workflow Covering Cu, Sn, Ti, Zr, and Hf from a Single Reagent Lot

A single procurement of tetrahydroxyazon SCl supports five validated metal-determination workflows: Cu(II) by direct complexation, and Sn(II), Ti(IV), Zr(IV), Hf(IV) by photometric determination with bathophenanthroline [3]. This consolidation eliminates the need to qualify, stock, and maintain inventory for multiple tetrahydroxyazon analogs, reducing supply-chain complexity for analytical service laboratories and industrial QC departments. This scenario is substantiated by Evidence Item 3 in Section 3.

High-Throughput Batch Zirconium Analysis Leveraging >72-Hour Complex Stability

The documented >3-day absorbance stability of the SCl–Zr(IV) complex [1] enables laboratories to prepare large batches of derivatized samples in a single run and read them on a flexible schedule—including overnight or next-day measurement—without chromophore decay. This is particularly valuable in regulated industrial environments (e.g., aerospace alloy certification) where re-analysis or audit-trail verification may be required hours or days after initial preparation. This scenario is directly supported by Evidence Item 4 in Section 3.

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